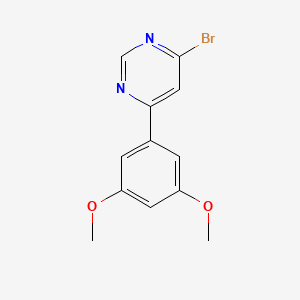

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine

Description

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine is a brominated pyrimidine derivative featuring a 3,5-dimethoxyphenyl substituent at the 6-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine atom at the 4-position enhances its reactivity in cross-coupling reactions, while the 3,5-dimethoxyphenyl group contributes to its electronic and steric properties, influencing binding interactions in biological systems .

Properties

IUPAC Name |

4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTMFFLVCJDJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine, emphasizing its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine features a bromine atom at the 4-position and a dimethoxy-substituted phenyl group at the 6-position of the pyrimidine ring. This specific substitution pattern is critical for its biological activity.

Anti-Inflammatory Activity

Research indicates that pyrimidine derivatives can exhibit significant anti-inflammatory effects. For instance, studies have shown that certain substituted pyrimidines inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory process. The IC50 values for some related compounds have been reported around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | |

| Other Pyrimidines | ~0.04 |

Anticancer Activity

Pyrimidine derivatives have also shown promise in cancer treatment. For example, studies on structurally similar compounds demonstrate potent inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of kinases such as FLT3 and VEGFR2, which are crucial for tumor growth and angiogenesis .

Table 2: Anticancer Activity of Related Compounds

| Compound | Target Kinase | IC50 (μmol) | Reference |

|---|---|---|---|

| 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine | TBD | TBD | TBD |

| Compound 33 | FLT3 | ~0.67 | |

| Compound X | VEGFR2 | ~0.80 |

Antimicrobial Activity

Pyrimidines have also been evaluated for their antimicrobial properties. Some studies indicate that derivatives can exhibit antibacterial and antifungal activities against various pathogens . While specific data on 4-Bromo-6-(3,5-dimethoxyphenyl)pyrimidine is limited, its structural similarity to active compounds suggests potential efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines often correlates with their structural features. For instance, the presence of electron-donating groups like methoxy can enhance anti-inflammatory activity by stabilizing the compound's interaction with target enzymes .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Note: Placeholder image for SAR insights.

Case Studies

- Anti-inflammatory Study : A recent study evaluated several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds with specific substitutions significantly reduced inflammatory markers compared to controls .

- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that certain pyrimidine derivatives led to tumor regression without significant toxicity, highlighting their potential as anticancer agents .

Scientific Research Applications

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly in the context of viral infections. Research indicates that pyrimidine derivatives can enhance interferon production, which is crucial for the body's immune response against viral pathogens. A notable study highlighted that certain pyrimidine compounds exhibit antiviral properties while inducing interferon production, suggesting that 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine may share similar mechanisms of action .

Antitrypanosomal Activity

Recent studies have explored the antitrypanosomal properties of pyrimidine derivatives. For instance, a related compound demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The derivative exhibited an IC50 value of 0.38 μM, indicating potent activity with minimal cytotoxicity towards host cells . This suggests that 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine could be a candidate for further investigation in treating trypanosomiasis.

Antitumor Activity

Pyrimidine derivatives are also being evaluated for their anticancer properties. Compounds similar to 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine have been tested as potential anti-proliferative agents against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new pharmacologically active compounds. For example, it can be utilized in electrophilic alkylation reactions to yield diverse arylpyrimidines with potential biological activities .

Data Table: Summary of Biological Activities

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Antiviral | Not specified | |

| Antitrypanosomal | 0.38 | |

| Antitumor | Not specified | |

| Synthetic Intermediate | N/A |

Case Studies

- Antiviral Activity Study : A study demonstrated that certain pyrimidine derivatives could significantly enhance interferon production and exhibit antiviral properties against various viruses. The findings suggest a potential therapeutic application for 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine in treating viral infections .

- Antitrypanosomal Efficacy : In vitro studies on related pyrimidine compounds revealed promising antitrypanosomal activity with low toxicity to human cells, indicating a favorable therapeutic index for compounds like 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine .

- Antitumor Potential : Research involving similar compounds has shown inhibition of cancer cell proliferation through targeted enzyme inhibition pathways. This suggests that further exploration of 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine could yield significant insights into its anticancer potential .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Differences

Notes:

- Diaveridine hydrochloride () shares a pyrimidine core but differs in substituents: it has a 3,4-dimethoxybenzyl group at position 5 and amine groups at positions 2 and 3. This structural variation renders it a diaminopyrimidine antibiotic, distinct from the brominated, non-aminated target compound .

- 4-Bromo-2,6-diphenylpyrimidine () lacks methoxy groups but shares the bromine at position 4. Its lower similarity score (0.75) highlights the critical role of the 3,5-dimethoxyphenyl group in the target compound’s electronic profile .

- FPEG-labeled analogs () feature fluoro-pegylated side chains instead of bromine or methoxy groups. These modifications enhance water solubility and tumor-targeting capabilities, as demonstrated in FAK (focal adhesion kinase) imaging studies .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Notes:

- The 3,5-dimethoxyphenyl group in the target compound increases hydrophilicity compared to purely aromatic analogs like 4-Bromo-2,6-diphenylpyrimidine, but its logP (~2.8) remains higher than FPEG derivatives (~0.5–1.0), which benefit from pegylation .

- Diaveridine hydrochloride exhibits high water solubility due to its ionic hydrochloride salt and polar amine groups, contrasting with the target compound’s poor aqueous solubility .

Preparation Methods

One-Step Synthesis via Bromomalonaldehyde and Amidines (Patent CN110642788A)

A recent Chinese patent (CN110642788A) describes a novel and efficient one-step method for preparing 5-bromo-2-substituted pyrimidine compounds, which can be adapted for 4-bromo-6-substituted derivatives by suitable choice of starting materials and reaction conditions. The key features are:

- Starting materials: 2-bromomalonaldehyde and amidine compounds.

- Reaction: One-pot condensation reaction forming the pyrimidine ring with bromine at the 5-position (analogous to the 4-position in some pyrimidine numbering schemes).

- Advantages: Simple operation, short reaction time, low cost, and safety.

- Scalability: Suitable for industrial scale pharmaceutical synthesis.

This method involves mixing 2-bromomalonaldehyde with the appropriate amidine derivative under controlled conditions, often in polar solvents such as ethanol or acetic acid, sometimes with acid catalysts or molecular sieves to promote ring closure and bromination.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting materials | 2-bromomalonaldehyde + amidine | Amidines tailored to install 3,5-dimethoxyphenyl substituent |

| Solvent | Ethanol, acetic acid | Protic polar solvents preferred |

| Catalyst | Acid catalyst (e.g., acetic acid) or molecular sieves | Enhances cyclization |

| Temperature | Room temperature to mild heating (e.g., 40-80°C) | Controlled to avoid decomposition |

| Reaction time | Short (few hours) | Efficient synthesis |

| Work-up | Filtration, washing, drying | Simple isolation of product |

This approach provides a direct route to brominated pyrimidines with substituted phenyl groups, minimizing steps and improving yield and purity.

Halogenation of Preformed 6-(3,5-Dimethoxyphenyl)pyrimidine

An alternative classical approach involves:

- Synthesizing 6-(3,5-dimethoxyphenyl)pyrimidine via Suzuki coupling or condensation methods.

- Selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

This method requires careful control of reaction conditions to achieve regioselective bromination without overbromination or side reactions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrimidine synthesis | Suzuki coupling (arylboronic acid + halopyrimidine) | 6-(3,5-dimethoxyphenyl)pyrimidine |

| Bromination | NBS or Br2, solvent (e.g., dichloromethane), mild heating | 4-bromo substitution on pyrimidine |

This two-step method is well-established but may involve longer reaction times and purification steps.

Cross-Coupling Using 4-Bromo-6-chloropyrimidine

Another synthetic route involves:

- Starting from 4-bromo-6-chloropyrimidine.

- Palladium-catalyzed cross-coupling (Suzuki or Stille) with 3,5-dimethoxyphenylboronic acid or equivalent organometallic reagent.

- This method allows installation of the 3,5-dimethoxyphenyl group at the 6-position while retaining the bromine at the 4-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 4-bromo-6-chloropyrimidine | Halogenated pyrimidine precursor |

| Cross-coupling | Pd catalyst, base, solvent, 3,5-dimethoxyphenylboronic acid | Formation of 4-bromo-6-(3,5-dimethoxyphenyl)pyrimidine |

This method is widely used in medicinal chemistry for selective functionalization.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Industrial Applicability |

|---|---|---|---|

| One-step condensation (Patent CN110642788A) | Simple, low cost, short time, scalable | May require optimization for specific substituents | High |

| Halogenation of preformed pyrimidine | Established, straightforward | Regioselectivity challenges, multiple steps | Moderate |

| Cross-coupling on halogenated pyrimidine | High selectivity, modular synthesis | Requires Pd catalysts, sensitive reagents | High, but costlier |

Q & A

Q. Why do computational predictions sometimes conflict with experimental reactivity data?

- Methodology : Gas-phase DFT models may overlook solvent or steric effects. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporate solvation and bulky ligand effects. Experimental validation via kinetic studies (e.g., Arrhenius plots) reconciles discrepancies ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.